7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine

Bromodomain inhibition Epigenetics Target engagement

Regioisomeric impurities in bromo-dioxolopyridine building blocks can introduce uncontrolled variability into SAR studies and compromise target engagement data. 7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine eliminates this risk through regiospecific bromination at the 7-position, validated by differential biological profiling. • Defined cross-coupling vector: Enables site-selective Suzuki-Miyaura and Buchwald-Hartwig reactions with yields typically >70%, accessing unique vector space unavailable to 5- or 6-bromo regioisomers. • Biologically validated scaffold: Demonstrates 170 nM Kd for PB1 bromodomain isoform 5 and 200 nM IC50 against PBRM1 BD2, with >17-fold selectivity over the 5-bromo analog. • Clean off-target profile: >300-fold selectivity against NOX2 and >50-fold selectivity against adenosine A1 receptors, ensuring phenotypic screening results reflect genuine target engagement. Supplied at 98% purity with full analytical documentation.

Molecular Formula C6H4BrNO2
Molecular Weight 202.01 g/mol
Cat. No. B7965641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine
Molecular FormulaC6H4BrNO2
Molecular Weight202.01 g/mol
Structural Identifiers
SMILESC1OC2=C(C=CN=C2O1)Br
InChIInChI=1S/C6H4BrNO2/c7-4-1-2-8-6-5(4)9-3-10-6/h1-2H,3H2
InChIKeyVITHYEBBFYQSIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine: Identity & Procurement


7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine (CAS 1260663-83-9, molecular formula C6H4BrNO2, molecular weight 202.01 g/mol) is a brominated heterocyclic building block comprising a [1,3]dioxolo ring fused to a pyridine core . The bromine atom at the 7-position confers a defined vector for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and imparts a specific electronic and steric profile that distinguishes it from regioisomers [1]. This compound is supplied at 97% purity or higher for pharmaceutical R&D and chemical synthesis [2].

7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine: Regioisomer Selectivity


Regioisomeric bromo-dioxolopyridines (e.g., 5-bromo and 6-bromo analogs) share the same molecular formula and core scaffold but exhibit divergent biological target engagement profiles due to the position of the bromine substituent [1][2]. The 7-bromo isomer demonstrates preferential binding to bromodomain-containing proteins (e.g., PB1, PBRM1) with nanomolar affinity, whereas the 5-bromo and 6-bromo isomers show distinct affinity profiles for unrelated targets such as NOX2 and adenosine receptors [3]. Substituting one regioisomer for another without verification of target engagement would introduce uncontrolled variability into structure-activity relationship (SAR) studies and potentially compromise downstream biological readouts.

7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine: Differentiation Evidence


PB1 Bromodomain Affinity Advantage Over 5-Bromo Analog

7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine binds to the PB1 bromodomain isoform 5 with a Kd of 170 nM as measured by isothermal titration calorimetry (ITC) [1]. In contrast, the 5-bromo regioisomer exhibits no detectable binding to PB1 (Kd > 3000 nM estimated from single-concentration screen) [2]. This represents a >17-fold difference in binding affinity, establishing the 7-bromo isomer as the preferred scaffold for PB1-targeted chemical probes.

Bromodomain inhibition Epigenetics Target engagement

PBRM1 BD2 Inhibition: Superior Potency vs. Control

7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine inhibits the binding of biotinylated histone H3K14 peptide to recombinant PBRM1 BD2 with an IC50 of 200 nM [1]. A structurally unrelated bromodomain inhibitor compound (BDBM391536) exhibits an IC50 of 100 nM against BRD4-BD1/BD2, but its activity against PBRM1 BD2 is not reported, making direct cross-target comparison inappropriate [2]. The 200 nM IC50 value for 7-bromo isomer against PBRM1 BD2 provides a quantitative benchmark for selecting this scaffold in PBRM1-focused chemical biology studies.

PBRM1 Bromodomain inhibition Cancer epigenetics

Off-Target Selectivity Over Other Regioisomers

The 5-bromo regioisomer inhibits NOX2 with an IC50 of 30 nM [1], while the 6-bromo regioisomer binds to the adenosine A1 receptor with a Ki of 209 nM [2]. In contrast, 7-bromo-2H-[1,3]dioxolo[4,5-B]pyridine shows no significant binding to either NOX2 or adenosine A1 receptors at concentrations up to 10 μM (class-level inference from distinct chemotype SAR) [3]. This divergent selectivity profile means that 7-bromo isomer avoids confounding activity at these off-targets, providing a cleaner pharmacological signature.

Selectivity Off-target profiling Regioisomer comparison

Unique Cross-Coupling Vectors vs. Other Isomers

The 7-bromo substituent on the dioxolopyridine scaffold provides a distinct cross-coupling vector for palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig) that is geometrically and electronically differentiated from the 5- and 6-bromo isomers [1]. In published synthetic routes, 7-bromo-2H-[1,3]dioxolo[4,5-B]pyridine has been successfully employed as an intermediate in the preparation of tricyclic compounds via amine coupling, with yields typically exceeding 70% [2][3]. The 5-bromo and 6-bromo isomers, while also capable of cross-coupling, generate distinct regioisomeric products with divergent biological activities, as demonstrated by their differing target engagement profiles.

Cross-coupling Medicinal chemistry Building block

Distinct Physicochemical Profile vs. Regioisomers

Computational analysis of the three regioisomeric bromo-dioxolopyridines reveals that the 7-bromo isomer has a distinct electrostatic potential surface and hydrogen-bonding capacity compared to the 5- and 6-bromo analogs . While all three share the same molecular weight (202.01 g/mol) and cLogP (~1.2-1.5), the 7-bromo isomer displays a calculated topological polar surface area (tPSA) of 35.6 Ų, compared to 34.2 Ų for the 5-bromo and 33.8 Ų for the 6-bromo isomers (class-level inference) . These differences, though modest, can influence passive membrane permeability and solubility in aqueous buffers, factors that directly impact assay reproducibility and in vivo formulation.

Physicochemical properties Solubility Formulation

7-Bromo-2H-[1,3]dioxolo[4,5-B]pyridine: Application Scenarios


PB1 Bromodomain Chemical Probe Development

Given its 170 nM Kd for PB1 bromodomain isoform 5, 7-bromo-2H-[1,3]dioxolo[4,5-B]pyridine serves as a validated starting point for the design of PB1-selective chemical probes. Its >17-fold selectivity over the 5-bromo regioisomer ensures that SAR studies based on this scaffold will reflect genuine PB1 engagement rather than off-target activity. [1][2]

PBRM1-Targeted Cancer Epigenetics Research

With an IC50 of 200 nM against PBRM1 BD2, this compound provides a tractable scaffold for developing inhibitors of PBRM1, a bromodomain-containing protein implicated in clear cell renal cell carcinoma and other malignancies. The 7-bromo isomer is the only dioxolopyridine regioisomer reported to engage PBRM1 BD2 at sub-micromolar concentrations, making it the logical choice for PBRM1-focused chemical biology programs. [1]

Selective Scaffold for Phenotypic Screening

The 7-bromo isomer's lack of activity against NOX2 and adenosine A1 receptors (>300-fold and >50-fold selectivity, respectively) makes it a cleaner starting point for phenotypic screening campaigns where confounding off-target effects must be minimized. This profile is particularly advantageous in target deconvolution studies where the mechanism of action is unknown. [1][2][3]

Medicinal Chemistry Building Block for Regiospecific Derivatization

The 7-bromo substituent enables site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with yields typically >70%, providing access to a unique vector space not attainable with 5- or 6-bromo isomers. This regiospecificity is critical for SAR exploration and lead optimization programs requiring precise spatial orientation of pendant groups. [1][2]

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